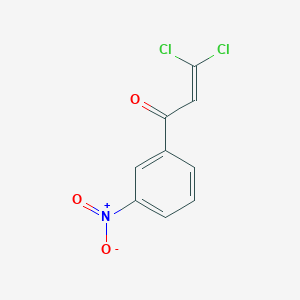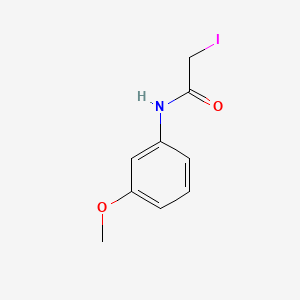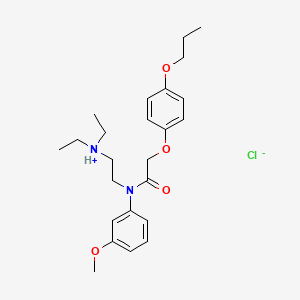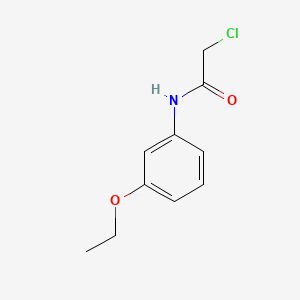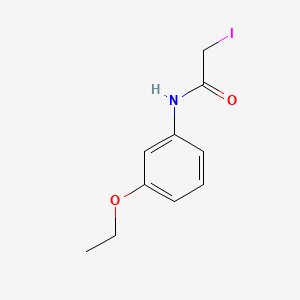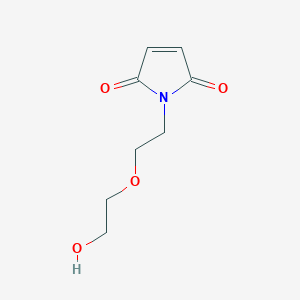
1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione
説明
“1-[2-(2-Hydroxyethoxy)ethyl]piperazine”, also known as HEEP, is a chemical compound used in the synthesis of various substances . It appears as a colourless to light yellow viscous liquid .
Synthesis Analysis
HEEP can be synthesized through a process involving the reaction of piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction is complete, the mixture is filtered to recover piperazine dihydrochloride, which is dried for repeated use. The filtrate is evaporated to remove the solvent, yielding a high-purity HEEP crude product. This crude product undergoes vacuum reduced pressure rectification to obtain the high-purity product .
Molecular Structure Analysis
The molecular structure of HEEP is represented by the formula C8H18N2O2 . The molecular weight is 174.24 g/mol .
Chemical Reactions Analysis
In the synthesis of nanosized SAPO-34, HEEP acts as a bifunctional amine. The piperazinyl group in HEEP acts as a co-template, prompting the formation of the pure CHA phase .
Physical And Chemical Properties Analysis
HEEP is a liquid with a refractive index (n20/D) of 1.497 (lit.) . It has a boiling point of 112-114 °C/0.25 mmHg (lit.) and a density of 1.061 g/mL at 25 °C (lit.) .
科学的研究の応用
PROTAC Linker
Mal-PEG2-alcohol is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Solubility Enhancer
The hydrophilic PEG spacer in Mal-PEG2-alcohol increases solubility in aqueous media . This property makes it useful in drug delivery systems where solubility can be a limiting factor.
Drug Derivatization
The hydroxyl group in Mal-PEG2-alcohol enables further derivatization or replacement with other reactive functional groups . This allows for the creation of a wide variety of drug molecules with different properties.
Targeted Protein Degradation
As a part of PROTACs, Mal-PEG2-alcohol can be used in the targeted degradation of specific proteins . This has potential applications in the treatment of diseases caused by the overexpression or mutation of certain proteins.
Research Tool
Mal-PEG2-alcohol can be used as a research tool in the study of the ubiquitin-proteasome system . By creating PROTACs that target specific proteins, researchers can study the effects of protein degradation on cellular processes.
Safety and Hazards
HEEP is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用機序
Target of Action
Mal-PEG2-alcohol, also known as Mal-PEG2-OH or 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione, is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that have a thiol group . The maleimide group in the Mal-PEG2-alcohol reacts with the thiol group to form a covalent bond .
Mode of Action
The mode of action of Mal-PEG2-alcohol involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of the target protein . This interaction enables the connection of a biomolecule with a thiol, which is crucial for the formation of PROTAC molecules .
Biochemical Pathways
The biochemical pathway affected by Mal-PEG2-alcohol is the ubiquitin-proteasome system . PROTACs, which are synthesized using Mal-PEG2-alcohol, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Mal-PEG2-alcohol is the selective degradation of target proteins . By forming a covalent bond with the thiol group of the target protein, Mal-PEG2-alcohol enables the connection of a biomolecule with a thiol . This connection is crucial for the formation of PROTAC molecules, which can selectively degrade target proteins via the ubiquitin-proteasome system .
Action Environment
The action of Mal-PEG2-alcohol, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that the compound may be more effective in such environments.
特性
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-4-6-13-5-3-9-7(11)1-2-8(9)12/h1-2,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYLRYHFPWHINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58914-60-6 | |
| Record name | Maleimide-terminated polyoxyethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58914-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90600957 | |
| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione | |
CAS RN |
34321-81-8 | |
| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-hydroxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



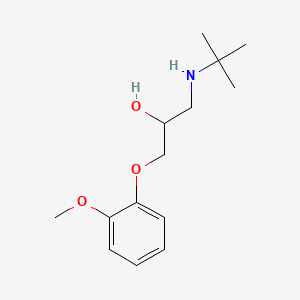
![4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B1675859.png)
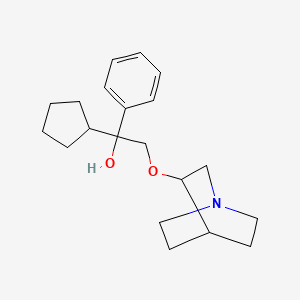
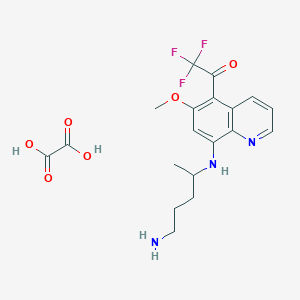

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)
![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)
